

Application Notes: Ninhydrin Method for the Determination of Lysine in Food Samples

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Lysine is an essential amino acid crucial for protein synthesis, growth, and various metabolic functions. Its determination in food samples is vital for nutritional labeling, quality control, and formulation of dietary supplements and fortified foods. The **ninhydrin** method is a well-established colorimetric assay for the quantitative determination of amino acids, including lysine. This application note provides a detailed protocol for the determination of lysine in food samples using the **ninhydrin** method, addressing the need for a reliable and accessible analytical procedure.

Principle

The **ninhydrin** assay is based on the reaction of **ninhydrin** (2,2-dihydroxyindane-1,3-dione) with the primary amino group of lysine. In this reaction, which occurs at an elevated temperature, **ninhydrin** acts as a strong oxidizing agent, leading to the oxidative deamination of the amino acid. This process produces a reduced form of **ninhydrin** (hydrindantin), ammonia, and carbon dioxide. The released ammonia then reacts with another molecule of **ninhydrin** and the hydrindantin to form a deep purple colored compound known as Ruhemann's purple.[1][2] The intensity of this color, which can be measured spectrophotometrically at approximately 570 nm, is directly proportional to the concentration of the amino acid in the sample.[1][3] For specific quantification of lysine, modifications to the



standard **ninhydrin** method have been developed to enhance specificity, such as the use of acidic **ninhydrin**-copper or **ninhydrin**-ferric reagents.[4][5]

Experimental Protocols

Standard Ninhydrin Protocol for Total Free Amino Acids

This protocol is suitable for determining the total free amino acid content, from which lysine can be estimated if it is the predominant amino acid or if other amino acids are present in negligible quantities.

Reagents and Materials:

- Ninhydrin Reagent: Dissolve 0.5 g of ninhydrin and 26.5 g of sodium chloride in approximately 70 mL of deionized water. Add 10 mL of 0.1 N sodium hydroxide and dilute to 100 mL with deionized water. This reagent should be stored at 4°C for stability.
- Phosphate Buffer (M, pH 6.0)
- Glycerol (50% v/v)
- Lysine Hydrochloride (for standard curve)
- Food Sample
- 0.1 N Hydrochloric Acid
- Centrifuge
- Spectrophotometer
- Water Bath

Procedure:

- Sample Preparation:
 - Weigh 0.5 to 5.0 g of a finely ground food sample into a 100-mL volumetric flask.



- Add 50 mL of 0.1 N hydrochloric acid and shake mechanically for 15 minutes to extract the amino acids.
- Dilute the mixture to the mark with deionized water and filter through a suitable filter paper.
- If necessary, dilute the filtrate to obtain a concentration of total amino acids between 50 and 300 µg/mL.

Color Development:

- Pipette 1 mL of the diluted sample extract into a 25-mL volumetric flask.
- Add 10 mL of 50% (v/v) glycerol, 2 mL of pH 6.0 M phosphate buffer, and 1 mL of the ninhydrin reagent.
- Prepare a reagent blank using 1 mL of deionized water instead of the sample extract.
- \circ Prepare a series of lysine standards (e.g., 50, 100, 150, 200, 250, 300 μ g/mL) and treat them in the same manner as the sample.
- Heat all flasks in a boiling water bath for 30 minutes.
- Cool the flasks to room temperature in a cold water bath.

Measurement:

- Read the absorbance of the samples and standards at 570 nm against the reagent blank.
- Construct a standard curve by plotting the absorbance of the lysine standards against their concentrations.
- Determine the concentration of lysine in the sample extract from the standard curve.

Acidic Ninhydrin-Copper Method for Enhanced Lysine Specificity

This modified protocol utilizes a copper-containing reagent to increase the specificity of the reaction for lysine, resulting in a characteristic orange color.



Reagents and Materials:

- Acidic Ninhydrin-Copper Reagent: Dissolve 5.0 g of ninhydrin and 6.7 g of cupric chloride dihydrate in 125 mL of 0.1 M citrate buffer (pH 1.3). Add 375 mL of methyl cellosolve and dilute to 500 mL with deionized water.
- Amylase (if starch is present in the sample)
- Lysine Hydrochloride (for standard curve)
- Food Sample
- Hot Water Bath
- Centrifuge
- Spectrophotometer

Procedure:

- Sample Preparation:
 - Extract a known weight of the food sample with hot water.
 - If the extract is cloudy due to carbohydrates, treat it with amylase under appropriate conditions to hydrolyze the starch.
 - Centrifuge the extract to obtain a clear supernatant.
 - Concentrate the supernatant if necessary to a lysine concentration of 15 to 50 mg/dL.
- Color Development:
 - Mix 2 mL of the clear sample solution with 4 mL of the acidic ninhydrin-copper reagent in a test tube.
 - Prepare a reagent blank and a series of lysine standards and treat them similarly.
 - Heat the mixtures in a boiling water bath for 20 minutes.



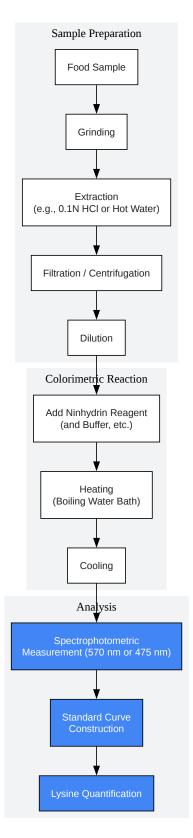
- o Cool the tubes and add 15 mL of deionized water to each.
- Measurement:
 - Measure the absorbance at 475 nm against the reagent blank.
 - Plot a standard curve of absorbance versus lysine concentration to determine the lysine content in the sample.

Data Presentation

Paramet er	Method	Linearit y Range	Limit of Detectio n (LOD)	Limit of Quantifi cation (LOQ)	Recover y (%)	Food Matrix	Referen ce
Lysine	Ninhydrin -Ferric Reagent	0.0625 - 0.5 mg	Not Reported	Not Reported	Not Reported	Not Specified	[4][5]
Total Amino Acids	Optimize d Ninhydrin	Not explicitly stated, but excellent linearity reported	0.03 mmol/L	0.1 mmol/L	Not Reported	General	[3]
Peptide- derived amino acids	High- throughp ut Ninhydrin	r ² = 0.986	Not Reported	Not Reported	94% - 109%	Pig Plasma	
Lysine	HPLC with Fluoresc ence Detection	Up to 225 μΜ	< 1.24 μΜ	< 4.14 μΜ	92% ± 2%	Buffer, Rumen Inoculum	[6]



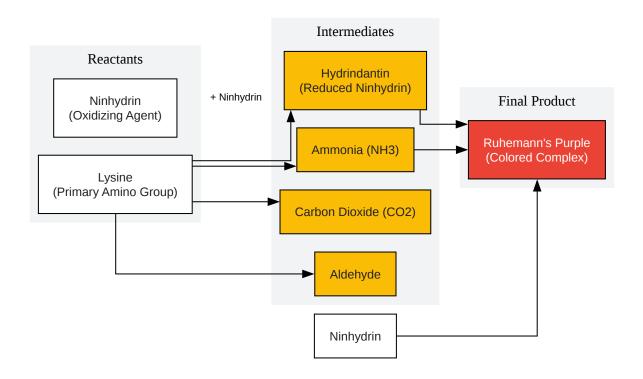
Mandatory Visualization



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Caption: Experimental workflow for the determination of lysine in food samples using the **ninhydrin** method.



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Caption: Simplified reaction pathway of **ninhydrin** with lysine to form Ruhemann's purple.

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References

- 1. microbenotes.com [microbenotes.com]
- 2. researchgate.net [researchgate.net]



- 3. mdpi.com [mdpi.com]
- 4. Determination of lysine with ninhydrin-ferric reagent. | Semantic Scholar [semanticscholar.org]
- 5. Determination of lysine with ninhydrin-ferric reagent PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
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